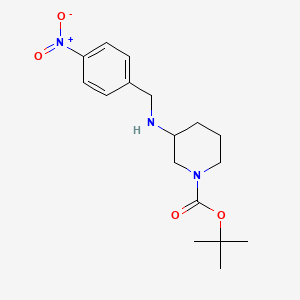
3-(4-nitrobenzylamino)piperidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-nitrobenzylamino)piperidine-1-carboxylic acid tert-butyl ester: is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a piperidine ring, and a nitrophenylmethylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrobenzylamino)piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
Attachment of the Nitrophenylmethylamino Group: This step involves the reaction of the piperidine derivative with 4-nitrobenzyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-nitrobenzylamino)piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenylmethylamino group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Hydrolysis: The ester bond in the tert-butyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: Amino derivative of the compound
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Carboxylic acid derivative
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(4-nitrobenzylamino)piperidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique chemical properties make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(4-nitrobenzylamino)piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitrophenylmethylamino group can interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Similar structure but with a phenylamino group instead of a nitrophenylmethylamino group.
tert-Butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate: Contains an aminomethylphenyl group.
tert-Butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate: Features a piperazine ring instead of a piperidine ring.
Uniqueness
3-(4-nitrobenzylamino)piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the nitrophenylmethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
1204810-61-6 |
|---|---|
Formule moléculaire |
C17H25N3O4 |
Poids moléculaire |
335.404 |
Nom IUPAC |
tert-butyl 3-[(4-nitrophenyl)methylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-10-4-5-14(12-19)18-11-13-6-8-15(9-7-13)20(22)23/h6-9,14,18H,4-5,10-12H2,1-3H3 |
Clé InChI |
SWDWTRGQYFBZCC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Synonymes |
3-(4-nitrobenzylamino)piperidine-1-carboxylic acid tert-butyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


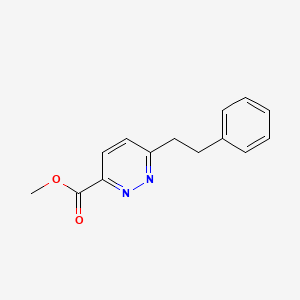
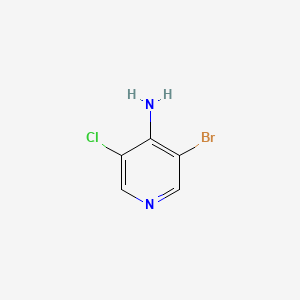
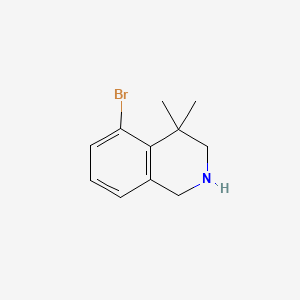
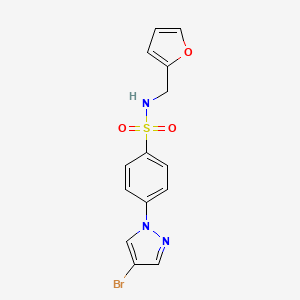

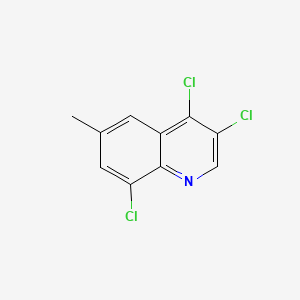


![2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl](/img/structure/B598969.png)
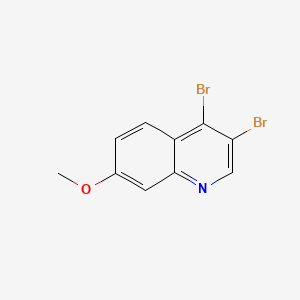
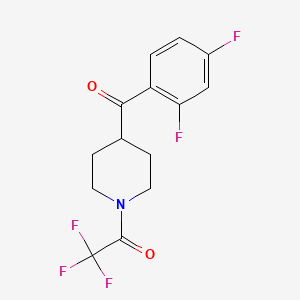

![Methyl pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B598975.png)
![(3aS,4S,5S,6aR)-5-((tert-Butyldimethylsilyl)oxy)-4-((3S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B598976.png)
